8-Amino-7-ethylaminoquinoline
Description
8-Amino-7-methylquinoline (CAS: 5470-82-6) is a quinoline derivative featuring an amino group at the 8-position and a methyl substituent at the 7-position. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.20 g/mol . It is utilized in pharmaceutical and agrochemical research as a building block for more complex molecules, owing to its electron-rich aromatic system and functional group versatility .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-N-ethylquinoline-7,8-diamine |
InChI |
InChI=1S/C11H13N3/c1-2-13-9-6-5-8-4-3-7-14-11(8)10(9)12/h3-7,13H,2,12H2,1H3 |
InChI Key |
VZLQKCRWBBPQGE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C2=C(C=CC=N2)C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and physicochemical differences between 8-Amino-7-methylquinoline and related compounds:
Key Research Findings and Functional Implications
Reactivity and Applications: 8-Amino-7-methylquinoline: The amino group enhances nucleophilic reactivity, making it suitable for coupling reactions (e.g., Buchwald-Hartwig amination) and metal coordination. Its methyl group stabilizes the aromatic system via steric and electronic effects . 8-Aminoquinoline: Lacks the methyl substituent, resulting in lower steric hindrance and higher solubility in polar solvents. Widely used as a ligand in catalysis and fluorescence probes . Halogenated Derivatives (Cl, Br): 8-Chloro- and 8-bromo-quinolines exhibit enhanced electrophilic substitution reactivity. These groups serve as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura) . 7-Methyl-8-nitroquinoline: The nitro group is a precursor for amino derivatives via reduction (e.g., catalytic hydrogenation). Nitro-substituted quinolines are intermediates in antibiotic synthesis .
Physicochemical Properties: Boiling Points: 8-Aminoquinoline has a boiling point of 164–174°C under reduced pressure (19–26 mm Hg), while halogenated derivatives (e.g., 8-bromo-7-methylquinoline) are typically solids at room temperature due to higher molecular weights . Solubility: Amino and methoxy groups improve aqueous solubility compared to halogenated or nitro derivatives. For example, 8-chloro-7-methoxyquinoline is sparingly soluble in water but soluble in organic solvents like dichloromethane .
Synthetic Challenges: The synthesis of 8-Amino-7-methylquinoline requires precise control to avoid over-reduction or side reactions, whereas halogenated derivatives demand careful handling of toxic reagents like chlorine gas .
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